molecular formula C9H10ClNO B182400 N-[(2-chlorophenyl)methyl]acetamide CAS No. 57058-32-9

N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B182400
CAS No.: 57058-32-9
M. Wt: 183.63 g/mol
InChI Key: TZBRNIWZOAPBHV-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]acetamide is an organic compound with the molecular formula C9H10ClNO. It is also known as N-(2-chlorobenzyl)acetamide. This compound is characterized by the presence of a chlorophenyl group attached to a methylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2-chlorophenyl)methyl]acetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acylation process. The reaction can be represented as follows:

2-chlorobenzylamine+acetic anhydrideThis compound+acetic acid\text{2-chlorobenzylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-chlorobenzylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)methylacetamide
  • N-(2-bromophenyl)methylacetamide
  • N-(2-fluorophenyl)methylacetamide

Uniqueness

N-[(2-chlorophenyl)methyl]acetamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the chlorophenyl group can influence the compound’s ability to interact with biological targets, potentially enhancing its efficacy in certain therapeutic contexts.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBRNIWZOAPBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405027
Record name N-[(2-chlorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57058-32-9
Record name N-[(2-chlorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

42.8 kg (0.3 kmoles) of (2-chlorophenyl)methylamine was dissolved in 118.3 kg of dichloromethane and 32.2 kg (0.315 kmoles) of acetic anhydride was added dropwise at 20 to 40° C. over 1.5 hours, followed by aging at room temperature for 30 minutes. After the completion of the reaction, 60 kg of water was added 55.2 kg of an aqueous 25% sodium hydroxide solution was added dropwise at 20 to 40° C. over 20 minutes. The organic layer was partitioned to obtain 169.9 kg of a dichloromethane solution of N-[(2-chlorophenyl)methyl]acetamide.
Quantity
42.8 kg
Type
reactant
Reaction Step One
Quantity
118.3 kg
Type
solvent
Reaction Step One
Quantity
32.2 kg
Type
reactant
Reaction Step Two
Name
Quantity
60 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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